1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one

Vue d'ensemble

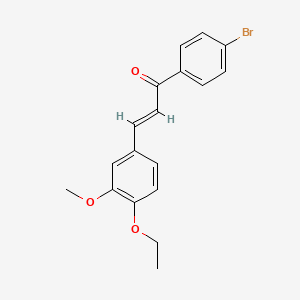

Description

1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and ethoxy and methoxy groups on the other phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-ethoxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products:

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is C18H17BrO3, with a molecular weight of 361.23 g/mol. The compound features a prop-2-en-1-one backbone with bromine and ethoxy-methoxy substituents on the phenyl rings, contributing to its unique chemical reactivity and biological properties.

Biological Activities

1. Anticancer Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, they may inhibit the growth of human cervical carcinoma (HeLa) and colorectal carcinoma (HCT116) cells by disrupting mitochondrial function and inducing cell cycle arrest .

2. Antimicrobial Properties

Chalcones are known for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents. Its mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic processes within the bacteria .

3. Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .

Material Science Applications

1. Nonlinear Optical Properties

Chalcones have been studied for their nonlinear optical (NLO) properties, which makes them suitable for applications in photonics and optoelectronics. The ability of this compound to act as an NLO material has been explored, indicating its potential use in laser technology and optical devices .

2. Fluorescent Probes

The compound's structural characteristics allow it to be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence under specific conditions can be leveraged for tracking cellular processes or monitoring drug delivery systems .

Case Study 1: Anticancer Mechanism

A study explored the effects of this compound on HeLa cells. The compound was found to induce apoptosis through mitochondrial dysfunction and activation of caspase pathways, leading to significant reductions in cell viability (IC50 values indicating effective concentration levels were noted) .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this chalcone against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at low concentrations, supporting its potential as a natural antimicrobial agent .

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes or disrupt protein functions, leading to its biological effects. The presence of the bromine atom and the ethoxy and methoxy groups can also influence its reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)-3-phenylprop-2-en-1-one: Lacks the ethoxy and methoxy groups, which can affect its reactivity and biological activity.

1-(4-Methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one: Lacks the bromine atom, which can influence its chemical properties and interactions.

Uniqueness: 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is unique due to the combination of the bromine atom and the ethoxy and methoxy groups. This combination can enhance its reactivity and provide a broader range of applications in research and industry.

Activité Biologique

1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound is characterized by its unique structure, which includes a bromophenyl group and an ethoxy-methoxy substituted phenyl group. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 361.23 g/mol. The compound features a conjugated system that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells. The following table summarizes key findings related to its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 33 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 23 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 40 | Cell cycle arrest in G2/M phase |

The primary mechanism through which this compound exhibits its anticancer properties involves the disruption of microtubule dynamics. It has been shown to bind at the colchicine site on tubulin, leading to destabilization and subsequent apoptosis in cancer cells . Flow cytometry analyses have confirmed that treatment with this compound results in cell cycle arrest and increased caspase activity, indicating induction of apoptosis .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on MCF-7 Cells : A study demonstrated that at concentrations as low as 10 µM, the compound significantly inhibited cell proliferation, with morphological changes observed under microscopy indicating apoptosis .

- Comparative Study with Other Chalcones : In a comparative analysis with other chalcone derivatives, this compound exhibited superior antiproliferative effects against MDA-MB-231 cells, with an IC50 value comparable to that of the known anticancer agent combretastatin A-4 (CA-4) .

Pharmacological Properties

In addition to its anticancer properties, research has indicated potential anti-inflammatory and antioxidant activities associated with this compound. It has been suggested that the bromine atom may enhance the electron-withdrawing capacity of the molecule, thereby increasing its reactivity towards cellular targets .

Propriétés

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-3-22-17-11-5-13(12-18(17)21-2)4-10-16(20)14-6-8-15(19)9-7-14/h4-12H,3H2,1-2H3/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJAGMWOEBTJHG-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.